Dipropan-2-yl benzylphosphonate
Overview
Description
Dipropan-2-yl benzylphosphonate is an organophosphorus compound with the chemical formula C13H21O3P It is a member of the phosphonate family, characterized by the presence of a phosphonate group (P=O(OH)2) attached to a benzyl group and two isopropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Dipropan-2-yl benzylphosphonate can be synthesized through several methods. One common approach involves the palladium-catalyzed cross-coupling reaction between benzyl halides and H-phosphonate diesters. This reaction typically uses Pd(OAc)2 as the palladium source and Xantphos as a supporting ligand . Another method involves the reaction of diaryliodonium salts with phosphites in the presence of a base under visible-light illumination . This method provides a large variety of aryl phosphonates and proceeds smoothly with various functionalities.
Industrial Production Methods
Industrial production of this compound often involves large-scale adaptations of the aforementioned synthetic routes. The use of microwave irradiation and visible-light illumination can enhance reaction rates and yields, making the process more efficient for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Dipropan-2-yl benzylphosphonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include phosphonic acids, phosphine oxides, and substituted benzylphosphonates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Dipropan-2-yl benzylphosphonate has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organophosphorus compounds.
Industry: The compound is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of dipropan-2-yl benzylphosphonate involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit the growth of bacteria by interfering with their DNA replication and protein synthesis processes. This is achieved through the formation of non-hydrolysable analogs of ATP, which disrupts various metabolic processes within the bacterial cells .
Comparison with Similar Compounds
Similar Compounds
- Diethyl benzylphosphonate
- Dimethyl benzylphosphonate
- Diphenyl benzylphosphonate
Uniqueness
Dipropan-2-yl benzylphosphonate is unique due to its specific structural features, such as the presence of two isopropyl groups attached to the phosphonate moiety. This structural configuration imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not be able to fulfill .
Properties
IUPAC Name |
di(propan-2-yloxy)phosphorylmethylbenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21O3P/c1-11(2)15-17(14,16-12(3)4)10-13-8-6-5-7-9-13/h5-9,11-12H,10H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VULUBVNRKILAME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(CC1=CC=CC=C1)OC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21O3P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10308261 | |
Record name | dipropan-2-yl benzylphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10308261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1083-98-3 | |
Record name | NSC202851 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202851 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | dipropan-2-yl benzylphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10308261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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